Benzamide, 4-allyloxy-3,5-dimethyl-

Description

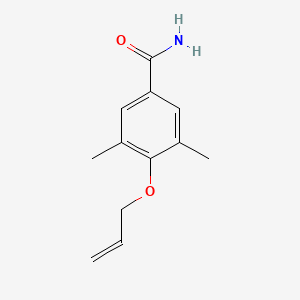

Benzamide, 4-allyloxy-3,5-dimethyl- (IUPAC name: N-(substituted)-4-(allyloxy)-3,5-dimethylbenzamide) is a benzamide derivative characterized by an allyloxy group at the para position and methyl groups at the meta positions of the benzamide core. The allyloxy and methyl substituents likely influence its reactivity, solubility, and biological activity, as seen in related compounds .

Properties

CAS No. |

7192-65-6 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

3,5-dimethyl-4-prop-2-enoxybenzamide |

InChI |

InChI=1S/C12H15NO2/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h4,6-7H,1,5H2,2-3H3,(H2,13,14) |

InChI Key |

DHWBEZQYPSVZGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OCC=C)C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of benzamide derivatives, including Benzamide, 4-allyloxy-3,5-dimethyl-, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

Benzamide, 4-allyloxy-3,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the allyloxy group to an epoxide or other oxidized forms.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Common substitution reactions include nucleophilic substitution at the allyloxy group or the benzene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamide, 4-allyloxy-3,5-dimethyl- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Benzamide, 4-allyloxy-3,5-dimethyl- involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The dimethyl groups on the benzene ring may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Features a benzamide core linked to a 3,4-dimethoxyphenethylamine group.

- Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine yields Rip-B in 80% efficiency. Melting point: 90°C .

- Key Difference : Unlike the target compound, Rip-B lacks allyloxy and methyl groups, instead incorporating methoxy substituents on the aromatic ring.

2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)

- Structure : Contains a hydroxyl group at the ortho position of the benzamide and a 3,4-methoxyphenethylamine side chain.

- Synthesis : Derived from methyl salicylate and 3,4-dimethoxyphenethylamine with a lower yield (34%). Melting point: 96°C .

- Key Difference : The hydroxyl group in Rip-D may enhance hydrogen bonding, affecting solubility and biological interactions compared to the allyloxy group in the target compound.

4-Allyloxy-3,5-Dipropyl-N-(2-(1-Pyrrolidinyl)ethyl)benzamide Hydrochloride

- Structure : Substituted with allyloxy and dipropyl groups on the benzamide core, coupled with a pyrrolidinylethylamine moiety.

- Toxicity : Exhibits an intraperitoneal LD50 of 100 mg/kg in mice, indicating moderate toxicity. Molecular weight: 394.03 .

3-(Cyclopropylmethoxy)-N-(3,5-Dichloro-4-pyridinyl)-4-(Difluoromethoxy)benzamide

- Structure : Includes cyclopropylmethoxy and difluoromethoxy groups, with a dichloropyridinyl substituent.

- Properties : Molecular weight 403.21; acts as a phosphodiesterase 4 (PDE4) inhibitor .

- Key Difference : The dichloropyridinyl group introduces halogenated aromaticity, which may enhance binding to enzymatic targets compared to allyloxy derivatives.

Physicochemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.